Ulevostinag (isomer 2) is a synthetic organic compound classified as a stimulator of interferon genes agonist. This compound is a cyclic dinucleotide derivative, primarily developed for its immunomodulatory and anticancer properties. Ulevostinag (isomer 2) is notable for its role in activating the STING (Stimulator of Interferon Genes) pathway, which is crucial in the innate immune response against pathogens and tumors. The compound's molecular formula is with a molecular weight of 710.52 g/mol, and it is recognized under the CAS number 2082743-96-0 .
The synthesis of Ulevostinag (isomer 2) involves multiple steps starting from commercially available reagents. A key step in this synthesis is the formation of a keto-nucleoside intermediate derived from guanosine. The synthesis process typically includes:
These methods highlight the complexity and precision required in synthesizing this compound for research and therapeutic applications.
The molecular structure of Ulevostinag (isomer 2) can be represented using various structural formulas:
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S
This structure reveals the presence of multiple functional groups including fluorine atoms and phosphate groups that are critical for its biological activity .
Ulevostinag (isomer 2) participates in various chemical reactions that are essential for its functionality:
The outcomes of these reactions depend on specific conditions and reagents used during the synthesis or modification processes .
Ulevostinag (isomer 2) activates the STING pathway by binding to the STING receptor located in the endoplasmic reticulum. Upon activation:
Ulevostinag (isomer 2) exhibits several notable physical and chemical properties:
These properties are critical for determining handling procedures and potential applications in research and clinical settings .
Ulevostinag (isomer 2) has diverse applications across multiple scientific fields:
STING agonists function as potent immune adjuvants by mimicking endogenous CDNs, directly activating STING-dependent signaling hubs. Their antitumor efficacy stems from multidimensional immunomodulation:
Table 1: Antitumor Mechanisms of STING Agonists in Preclinical/Clinical Studies
Mechanism | Functional Outcome | Validation Model |
---|---|---|
Type I IFN Production | Enhanced DC maturation & CD8+ T-cell cross-priming | B16F10 melanoma [6] |
Chemokine Induction (CXCL10) | Recruitment of NK and effector T cells to TME | CT26 colon cancer [3] |
PD-L1 Upregulation | Synergy with anti-PD-1/PD-L1 checkpoint blockade | MC38 adenocarcinoma [3] |
Mitochondrial DNA Sensing | cGAS-STING activation via mtDNA release in tumor cells | KRAS-mutant NSCLC [6] |
Early clinical data underscore this biology: In a phase I trial (NCT03010176), intratumoral Ulevostinag (Isomer 2) combined with pembrolizumab achieved a 24% objective response rate in advanced solid tumors, including regression of non-injected lesions [2] [3].
Natural CDNs like 2',3'-cGAMP exhibit limited therapeutic utility due to rapid hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and poor membrane permeability [4] [6]. Synthetic CDN analogs overcome these barriers through strategic chemical modifications:
Table 2: Evolution of Cyclic Dinucleotide Therapeutics
CDN Type | Example Compound | Key Modifications | Advantages | Limitations |
---|---|---|---|---|
Endogenous | 2',3'-cGAMP | None (2'-5', 3'-5' linkages) | High hSTING affinity (Kd~3.4nM) [1] | Rapid ENPP1 degradation |
First-Generation Synthetic | ADU-S100 | Phosphorothioate, 2'-2' linkage | ENPP1 resistance | Limited clinical activity [3] |
Next-Generation | Ulevostinag (Isomer 2) | Dithio modification, defined isomerism | Enhanced stability & hSTING affinity | Requires intratumoral delivery |
Ulevostinag exemplifies next-generation design—its dithio-modified phosphate backbone and isomer-specific configuration confer prolonged in vivo stability and potent hSTING activation across common human allelic variants (e.g., R232, HAQ) [2] [3].
Ulevostinag (Isomer 2), also designated MK-1454 in clinical contexts, is a synthetic non-canonical CDN engineered for optimized STING engagement. Its molecular architecture features:
STING Activation Mechanism:Ulevostinag isomer 2 binds the STING LBD with ≈4-fold higher affinity than natural cGAMP (Kd ~0.8nM vs. ~3.4nM) [4]. Structural studies reveal its phosphorodithioate groups form hydrophobic interactions with residues in the STING dimer interface (e.g., Val155, Arg238), stabilizing a "closed" conformation that potently recruits TBK1 [4] [7]. Unlike covalent STING inhibitors (e.g., H-151, C-176), Ulevostinag acts as a reversible orthosteric agonist [1].
Classification Among STING Agonists:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: